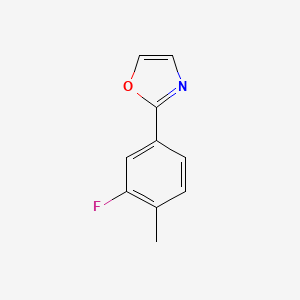
2-(3-Fluoro-4-methylphenyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-フルオロ-4-メチルフェニル)オキサゾールは、3-フルオロ-4-メチルフェニル基で置換されたオキサゾール環を特徴とする複素環式化合物です。オキサゾールは、1つの酸素原子と1つの窒素原子を含む5員環の芳香族環です。
2. 製法
合成経路および反応条件: 2-(3-フルオロ-4-メチルフェニル)オキサゾールの合成は、通常、適切な前駆体の環化によって行われます。 一般的な方法の1つには、3-フルオロ-4-メチルベンゾイルクロリドとアミンを反応させてアミド中間体を生成し、その後、酸性または塩基性条件下で環化させてオキサゾール環を生成する方法があります .
工業生産方法: この化合物の工業生産には、同様の合成経路が使用されますが、大規模生産用に最適化されています。これには、連続フローリアクターや自動システムの使用が含まれ、品質と収率の一貫性を確保します。反応条件は、効率を最大化し、副生成物を最小限に抑えるために慎重に制御されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-methylphenyl)oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluoro-4-methylbenzoyl chloride with an amine to form an amide intermediate, which is then cyclized under acidic or basic conditions to yield the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
反応の種類: 2-(3-フルオロ-4-メチルフェニル)オキサゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。
置換: 求核置換反応は、フッ素またはメチル位置で起こることがあり、メトキシドナトリウムやジイソプロピルアミドリチウムなどの試薬が使用されます.
一般的な試薬と条件:
酸化: 酸性条件下での過マンガン酸カリウム。
還元: 炭素上のパラジウムで水素ガス。
置換: メタノール中のメトキシドナトリウム。
主な生成物:
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 使用する求核剤に応じて、さまざまな置換オキサゾールが生成されます。
科学的研究の応用
2-(3-フルオロ-4-メチルフェニル)オキサゾールは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 抗菌性または抗がん性を持つ生物活性化合物としての可能性について調査されています。
医学: 特定の酵素や受容体を標的にする、特に創薬における可能性のある用途について調査されています。
作用機序
2-(3-フルオロ-4-メチルフェニル)オキサゾールの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に結合することにより、その活性を調節する可能性があります。 フッ素原子の存在により、標的部位との強い相互作用を形成することで、化合物の結合親和性と選択性を高めることができます .
類似の化合物:
- 2-(3-フルオロフェニル)オキサゾール
- 2-(4-メチルフェニル)オキサゾール
- 2-(3-クロロ-4-メチルフェニル)オキサゾール
比較: 2-(3-フルオロ-4-メチルフェニル)オキサゾールは、フェニル環にフッ素基とメチル基の両方が存在するため、ユニークです。この組み合わせは、化合物の化学反応性と生物活性に大きな影響を与える可能性があります。 たとえば、フッ素原子は代謝安定性と結合親和性を高める一方、メチル基は化合物の親油性と膜透過性に影響を与える可能性があります .
類似化合物との比較
- 2-(3-Fluorophenyl)oxazole
- 2-(4-Methylphenyl)oxazole
- 2-(3-Chloro-4-methylphenyl)oxazole
Comparison: 2-(3-Fluoro-4-methylphenyl)oxazole is unique due to the presence of both a fluorine and a methyl group on the phenyl ring. This combination can significantly influence the compound’s chemical reactivity and biological activity. For example, the fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can affect the compound’s lipophilicity and membrane permeability .
生物活性
2-(3-Fluoro-4-methylphenyl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. The findings presented are based on various studies and case reports that highlight the compound's potential as a therapeutic agent.
Antimicrobial Activity
The antimicrobial properties of oxazole derivatives, including this compound, have been extensively studied. Research indicates that compounds with an oxazole ring exhibit potent antibacterial and antifungal activities.
Minimum Inhibitory Concentration (MIC)
Table 1 summarizes the MIC values for this compound against various bacterial strains:
| Compound | E. coli | S. aureus | P. aeruginosa | S. pyogenes |
|---|---|---|---|---|
| This compound | 100 µg/mL | 62.5 µg/mL | 200 µg/mL | 125 µg/mL |
| Ampicillin | 50 µg/mL | 100 µg/mL | 100 µg/mL | 50 µg/mL |
| Chloramphenicol | 50 µg/mL | 50 µg/mL | 50 µg/mL | 50 µg/mL |
The data indicate that this compound exhibits comparable antibacterial activity to standard antibiotics, particularly against S. aureus and E. coli .
Anti-inflammatory Activity
Oxazole derivatives are known for their anti-inflammatory properties. Studies have shown that compounds containing the oxazole moiety can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .
Anticancer Activity
Recent investigations into the anticancer potential of oxazole derivatives have revealed promising results. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to G1 phase cell cycle arrest in certain cancer cell lines.
- Apoptotic Pathways : The compound activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptosis .
Case Studies
Several case studies highlight the biological efficacy of oxazole derivatives:
- Antibacterial Efficacy : A study demonstrated that a series of oxazole derivatives, including those similar to this compound, exhibited significant antibacterial activity against resistant strains of S. aureus and E. coli .
- Anti-inflammatory Effects : In a mouse model of inflammation, compounds with an oxazole ring significantly reduced edema and inflammatory markers in treated groups compared to controls .
特性
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVIVNZTSHCWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














